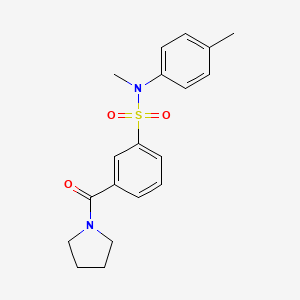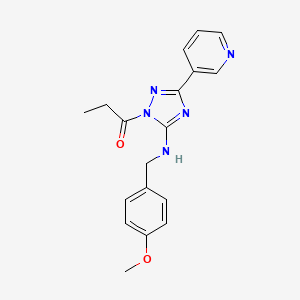
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
作用機序
MS-275 works by inhibiting N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-cancer effects. MS-275 has been shown to selectively inhibit HDAC1, HDAC3, and HDAC6, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. MS-275 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. In addition, MS-275 has been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by immune cells.
実験室実験の利点と制限
One advantage of MS-275 is its selectivity for specific HDAC isoforms, which allows for more targeted effects on gene expression. However, one limitation is its potential toxicity, as it can affect the expression of many genes beyond those targeted by N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. Additionally, MS-275 can have variable effects depending on the cell type and context, which can complicate its use in lab experiments.
将来の方向性
Future research on MS-275 could focus on its potential applications in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the potential applications of MS-275 in other diseases beyond cancer, such as neurodegenerative disorders and sickle cell anemia. Finally, future research could focus on developing more selective and less toxic HDAC inhibitors that could have greater therapeutic potential.
合成法
MS-275 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-(1-pyrrolidinyl)amine, followed by the reaction with 3-bromoaniline and subsequent deprotection of the pyrrolidine nitrogen.
科学的研究の応用
MS-275 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anti-cancer agents. MS-275 has also been studied for its potential applications in other diseases, such as HIV, sickle cell anemia, and neurodegenerative disorders.
特性
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20(2)25(23,24)18-7-5-6-16(14-18)19(22)21-12-3-4-13-21/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLKPOOEDGJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~,N~1~-diethyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5202013.png)
![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)

![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)[(4-isopropyl-1,3-thiazol-2-yl)methyl]methylamine](/img/structure/B5202082.png)
![methyl 4-[2-(3-methylphenoxy)ethoxy]benzoate](/img/structure/B5202086.png)


![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)